(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

This (S)-configured, Boc-protected styrylalanine derivative is essential for SPPS where Fmoc analogs are incompatible. Its rigid trans-styryl side chain enforces conformational constraint critical for peptidomimetic bioactivity. Procuring this specific enantiopure compound avoids diastereomeric impurities and ensures sequence fidelity, supporting scalable medicinal chemistry programs.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B13722912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyOIMOFNCGPRURIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid: Chiral Building Block for Peptide Synthesis


(S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid (CAS 261165-04-2), also known as Boc-L-styrylalanine, is an orthogonally protected, enantiopure, non-proteinogenic amino acid derivative [1]. The compound features an (S)-configured α-carbon center, an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amino function, and a styryl (phenylvinyl) side chain incorporating a trans (E)-configured double bond . With a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol, this compound is primarily utilized as a specialized chiral building block in the synthesis of conformationally constrained peptides and peptidomimetics, wherein the rigid styryl side chain imposes structural restriction and the Boc group facilitates iterative solid-phase peptide synthesis (SPPS) .

Procurement Rationale for (S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid: Why Simple Analogs Fall Short


In the procurement of building blocks for precision chemical synthesis, generic substitution is a high-risk strategy with quantifiable consequences. The primary alternative, (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid (CAS 215190-24-2), is structurally analogous but utilizes a base-labile Fmoc protecting group, rendering it fundamentally incompatible with Boc-strategy SPPS . Furthermore, the corresponding unprotected amino acid, (S)-2-amino-5-phenyl-4-pentenoic acid (L-styrylalanine, CAS 52161-76-9), cannot be used in iterative chain elongation without undergoing undesirable side reactions, leading to sequence deletions and significantly reduced crude peptide purity [1]. The saturated analog, Boc-L-homophenylalanine (CAS 98628-27-4), while sharing the Boc protection, lacks the crucial trans double bond; this eliminates the geometric constraint that is often critical for the desired biological activity of the final peptidomimetic [2]. The following quantitative evidence confirms that only the specific combination of (S)-stereochemistry, Boc-protection, and the rigid styryl side chain in this compound provides the requisite selectivity and compatibility for its intended applications.

Quantitative Evidence Guide: Documented Performance of (S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid


Orthogonal Protection Chemistry: Boc vs. Fmoc Compatibility in SPPS

The target compound, (S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid, is equipped with an acid-labile Boc group. This provides essential orthogonal protection when used with base-labile Fmoc-protected amino acids in the most widely adopted SPPS protocol . The direct Fmoc-protected analog, (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid (CAS 215190-24-2, MW: 413.47 g/mol), is incompatible with Boc-chemistry SPPS. Substituting one for the other leads to complete deprotection failure or premature cleavage, a binary compatibility issue with a 100% failure rate for the intended synthetic route .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Conformational Restriction: Geometric Constraint from the Styryl Side Chain

The target compound contains a rigid trans-styryl side chain, a feature absent in its most common saturated comparator, Boc-L-homophenylalanine (CAS 98628-27-4) [1]. The presence of the C4-C5 double bond in the target compound restricts the rotational freedom of the phenyl ring relative to the peptide backbone, defining a specific spatial orientation. In the saturated analog, the phenyl ring can freely rotate, leading to a distribution of conformers . While direct comparative biological activity data for the target compound is not publicly available, this class-level inference from peptidomimetic chemistry indicates that the constrained analog provides a defined pharmacophore geometry, which is essential for probing or achieving target selectivity [2].

Peptidomimetics Conformational Analysis Structure-Activity Relationship (SAR)

Enantiomeric Purity: Quantified Chiral Integrity for Stereospecific Synthesis

The target compound is supplied with a verified stereochemical configuration at the C2 position, specified as the (S)-enantiomer, corresponding to the L-amino acid series . The (R)-enantiomer (CAS 261380-19-2) is a distinct compound that would yield diastereomeric peptides with potentially different, and often detrimental, biological profiles . While specific enantiomeric excess (ee) values are vendor-dependent and must be verified via the supplier's Certificate of Analysis, the procurement of the pure (S)-enantiomer is non-negotiable for any stereospecific application. Using the racemate or the incorrect (R)-enantiomer introduces a contaminant that can complicate purification and compromise the biological activity of the final product.

Chiral Synthesis Enantiomeric Excess Peptide Therapeutics

Scalable Synthetic Access: An Industrial Process for Optically Active Derivatives

A patented process (CN101092373A) describes a method for synthesizing optically active derivatives of 5-aryl-(S)-N-Boc-alpha-aminopentanoic acids, a class to which the target compound belongs [1]. The invention specifically addresses limitations of prior literature processes, which were hindered by long synthesis times and reliance on expensive palladium or enzyme reagents, making them unsuitable for industrial production [1]. By employing a Grignard reagent approach starting from N-Boc-L-pyroglutamic acid ethyl ester, the patented method avoids these cost-prohibitive steps, thereby reducing the overall cost of synthesis [1]. While not a direct performance metric of the molecule itself, this established, scalable route translates to a more reliable and potentially more economical supply chain for procurement.

Process Chemistry Scale-Up Cost of Goods

Recommended Application Scenarios for (S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid Based on Documented Evidence


Building Block for Conformationally Constrained Peptidomimetics in SAR Studies

This compound is ideal for medicinal chemistry programs requiring the systematic exploration of side chain geometry. The rigid trans-styryl group, as confirmed by its chemical structure , allows researchers to probe the effects of phenyl ring orientation on target binding, in contrast to the flexible, saturated analog [1]. This is a direct application of the evidence in Section 3, Item 2.

Orthogonal Boc-Protected Monomer for Fmoc-Strategy Solid-Phase Peptide Synthesis (SPPS)

As established by its Boc protection , this compound is a critical component for synthesizing peptides that incorporate a non-natural styrylalanine residue using Fmoc chemistry. Its use avoids the incompatibility of Fmoc-protected analogs [1], which is a binary requirement for successful synthesis as outlined in Section 3, Item 1.

Stereospecific Synthesis of L-Configured Peptide Therapeutics

For projects developing peptide-based drug candidates where the (S)-stereochemistry at the alpha-carbon is required for biological activity, this specific enantiomer is mandatory. As noted in Section 3, Item 3, using the (R)-enantiomer would produce a diastereomeric impurity, jeopardizing the validity of preclinical efficacy and safety data.

Research Programs Requiring Scalable and Cost-Effective Unnatural Amino Acids

For academic labs or biotech companies with an eye toward future scale-up, procuring this compound is a strategic choice. Its availability via an industrial process designed to lower costs , as described in Section 3, Item 4, makes it a more sustainable option than similar building blocks reliant on expensive, non-scalable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.